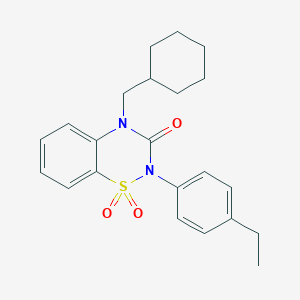![molecular formula C18H19N5O2 B6451184 6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2549037-33-2](/img/structure/B6451184.png)
6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is 337.15387487 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including 6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile, have demonstrated antibacterial and antimycobacterial properties. Researchers have explored their potential against bacterial strains, including Mycobacterium tuberculosis. Notably, some derivatives exhibit potent activity in inhibiting bacterial growth .
Anti-Inflammatory Effects
Certain imidazole-containing compounds possess anti-inflammatory properties. These molecules can modulate immune responses and reduce inflammation. Investigating the anti-inflammatory potential of our compound could lead to novel therapeutic strategies for inflammatory diseases .
Antitumor Properties
Imidazole derivatives have been studied for their antitumor effects. By targeting specific cellular pathways, these compounds may inhibit tumor growth or metastasis. Further research is needed to explore the potential of our compound in cancer therapy .
Antidiabetic Activity
The imidazole core has been linked to antidiabetic effects. Compounds with this structure may influence glucose metabolism, insulin sensitivity, or pancreatic function. Evaluating our compound’s impact on diabetes-related pathways could yield valuable insights .
Antioxidant Capacity
Imidazole-based molecules often exhibit antioxidant activity. Their ability to scavenge free radicals and protect cells from oxidative stress makes them relevant in preventing age-related diseases and promoting overall health .
Ulcerogenic Activity
Interestingly, some imidazole derivatives possess ulcerogenic properties. Researchers have explored their effects on gastric mucosa and ulcer formation. Investigating our compound’s role in ulcerogenesis could contribute to gastroprotective drug development .
Eigenschaften
IUPAC Name |
6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-17(12(2)25-21-11)18(24)23-6-5-14-9-22(10-15(14)23)16-4-3-13(7-19)8-20-16/h3-4,8,14-15H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOKRRCOTCDYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine](/img/structure/B6451118.png)

![4-{[1-(2-methoxyacetyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451155.png)
![2-(4-chlorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6451162.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6451169.png)
![6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6451171.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine](/img/structure/B6451175.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6451179.png)
![2-ethoxy-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B6451185.png)
![4-chloro-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6451191.png)
![3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451200.png)
![tert-butyl 3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B6451207.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6451215.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6451223.png)